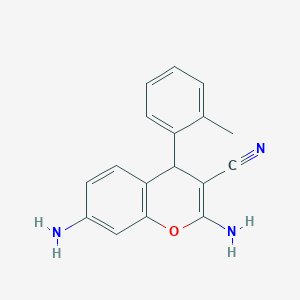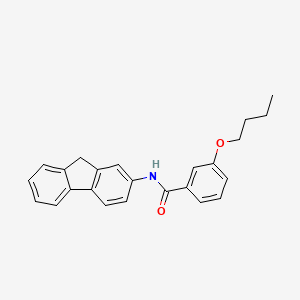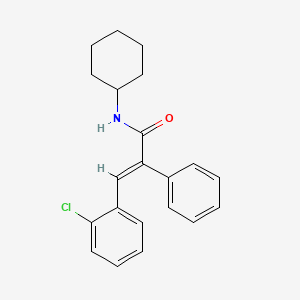
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is a heterocyclic molecule that contains a nitrogen and oxygen atom in its structure. DMCC is a potent inhibitor of many enzymes and has been studied for its potential use in the treatment of various diseases.
作用机制
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile inhibits enzyme activity by binding to the active site of the enzyme. It forms a stable complex with the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has been shown to be a potent inhibitor of tyrosinase, which is involved in melanin synthesis. The inhibition of tyrosinase activity by this compound leads to a decrease in melanin synthesis and can be used to treat hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-melanogenic activity and can be used to treat hyperpigmentation disorders. This compound has also been shown to have potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases.
实验室实验的优点和局限性
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile is a potent inhibitor of many enzymes and has diverse applications in various fields. The advantages of using this compound in lab experiments include its high potency, specificity, and low toxicity. This compound is a versatile compound that can be used in various assays to study enzyme activity and inhibition. The limitations of using this compound in lab experiments include its high cost and limited availability.
未来方向
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has significant potential for use in the treatment of various diseases. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. Further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Future research should also focus on developing new derivatives of this compound with improved activity and selectivity.
合成方法
The synthesis of 2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been studied extensively for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of many enzymes, including tyrosinase, which is involved in melanin synthesis. This compound has been shown to have significant anti-melanogenic activity and has potential use in the treatment of hyperpigmentation disorders. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-4-2-3-5-12(10)16-13-7-6-11(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXKNFIBGYPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)
![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylurea](/img/structure/B5055200.png)
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055208.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)

![2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine](/img/structure/B5055217.png)
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B5055235.png)
![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
